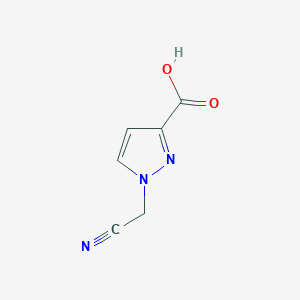

1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyanomethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c7-2-4-9-3-1-5(8-9)6(10)11/h1,3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHLBJXBNBFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyanoacetylated amines with hydrazine derivatives can lead to the formation of the pyrazole ring . The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalysts to enhance reaction efficiency. The choice of solvents and reaction conditions is crucial to minimize by-products and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid exhibits significant antimicrobial activity against various pathogens. For example, studies have shown that pyrazole derivatives can inhibit the growth of phytopathogenic fungi, with this compound demonstrating moderate to high antifungal activity. The mechanism often involves disrupting fungal mycelial growth, as evidenced by in vitro assays.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate to high antifungal activity | |

| 3-Methyl-1-methyl-1H-pyrazole-4-carboxylic acid | Higher antifungal activity than control |

Anticancer Potential

The compound has also been studied for its anticancer properties. Investigations into its effects on various cancer cell lines have revealed promising results, including the inhibition of cell proliferation and induction of apoptosis. Specific assays, such as MTT and colony formation assays, have been employed to assess its efficacy.

Agricultural Applications

Fungicides Development

The compound is being explored as a precursor for developing fungicides. Its chemical structure allows for modifications that can enhance antifungal activity, making it a candidate for agricultural applications aimed at protecting crops from fungal diseases. The annual production of fungicides exceeds 30,000 metric tons, highlighting the economic significance of this research area .

Enzymatic Inhibition

Phosphodiesterase Inhibition

this compound has been identified as a potential inhibitor of phosphodiesterases (PDEs), enzymes that play crucial roles in cellular signaling pathways. By inhibiting these enzymes, the compound can alter cellular responses relevant to diseases such as cancer and inflammation.

Material Science Applications

Polymerization Control

The compound's derivatives are being investigated for their roles as chain transfer agents in controlled radical polymerization processes. This application is significant for synthesizing novel polymers with tailored properties for various industrial uses .

Study 1: Antifungal Activity

A comprehensive study assessed the antifungal properties of various pyrazole derivatives, including this compound. The results indicated that structural modifications could enhance antifungal activity, providing a pathway for developing more potent agents.

Study 2: Anticancer Screening

In another study focusing on anticancer potential, this compound was screened against different cancer cell lines. The findings showed a significant inhibition of cell growth in specific types of cancer cells, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity and stability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Key Observations :

- Substituents at the 5-position (e.g., methoxyphenyl in 11j) are associated with increased steric bulk and π-π stacking capabilities, which may influence binding affinity in biological systems .

Physical and Spectroscopic Properties

Notes:

- The cyanomethyl group’s -CH₂CN protons are expected to resonate near δ 3.5–4.0, distinct from allyl or methyl substituents .

- Carboxylic acid protons typically appear as broad peaks near δ 10–12 in DMSO-d₆ .

Biological Activity

1-(Cyanomethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of 154.14 g/mol. The compound features a pyrazole ring substituted with both a cyanomethyl group and a carboxylic acid functional group, which are crucial for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Reagents : Potassium permanganate for oxidation, lithium aluminum hydride for reduction.

- Techniques : Continuous flow synthesis for enhanced yield and purity, often utilizing solvent-free methods to minimize environmental impact.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in pharmacology:

- Anti-inflammatory Properties : Studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent.

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, indicating its utility in combating infections.

- Enzyme Inhibition : The compound can act as a ligand, binding to specific enzymes and receptors. This interaction may inhibit their activity, leading to therapeutic effects.

Table 1: Summary of Biological Activities

Case Studies

Several studies have evaluated the biological activity of this compound:

-

Study on Anti-inflammatory Effects :

- Researchers observed that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating strong anti-inflammatory properties. The study utilized various cell lines to assess cytokine production under inflammatory conditions.

-

Antimicrobial Efficacy :

- A recent investigation tested the compound against Gram-positive and Gram-negative bacteria. Results showed promising minimum inhibitory concentrations (MICs), suggesting that it could be developed into an antimicrobial agent.

-

Enzyme Interaction Studies :

- In silico docking studies demonstrated that the compound binds effectively to cyclooxygenase (COX) enzymes, which are pivotal in inflammation pathways. This binding was corroborated by in vitro assays showing reduced enzyme activity.

Structure-Activity Relationship (SAR)

The unique substitution pattern on the pyrazole ring significantly influences the biological activity of this compound. For instance:

- The carboxylic acid group enhances solubility and facilitates hydrogen bonding with biological targets.

- The cyanomethyl group increases binding affinity through electrostatic interactions.

Table 2: Structure-Activity Relationship Insights

Q & A

Q. What are the common synthetic routes for 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves alkylation of pyrazole precursors. For example, introducing the cyanomethyl group via nucleophilic substitution using chloroacetonitrile or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) . Subsequent hydrolysis of ester intermediates (e.g., methyl or ethyl esters) to carboxylic acids can be achieved using aqueous NaOH or HCl .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 2–8°C (short-term) and -20°C (long-term) in sealed, dry containers. Monitor degradation via periodic HPLC analysis over 6–12 months. Compare with analogues like 1-methyl-1H-pyrazole-3-carboxylic acid, which show stability at low temperatures .

Advanced Research Questions

Q. What strategies optimize reaction yields for introducing the cyanomethyl group to pyrazole derivatives?

- Methodological Answer :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reagent solubility, while controlled heating (60–80°C) accelerates reaction kinetics .

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb excess cyanide ions, reducing side reactions .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in tautomeric forms or regiochemistry by comparing experimental data with crystal structures of analogues like 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid .

- DFT Calculations : Perform density functional theory (DFT) simulations to predict NMR chemical shifts and validate experimental observations .

Q. What experimental designs are recommended for evaluating biological activity, such as enzyme inhibition or anticancer effects?

- Methodological Answer :

- In Vitro Assays : Test inhibitory effects on target enzymes (e.g., mTOR) using fluorescence-based kinase assays, referencing protocols for 6-methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid, which showed mTOR/p70S6K inhibition in prostate cancer models .

- Autophagy Induction : Use LC3-II immunoblotting or GFP-LC3 transfection in cell lines to assess autophagic flux, as demonstrated in related pyrazole derivatives .

Data Contradiction Analysis

Q. How should discrepancies in reported biological activity (e.g., cytotoxicity vs. cytoprotection) be addressed?

- Methodological Answer :

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., PC-3, LNCaP) to differentiate compound-specific effects from cell-type variability .

- Mechanistic Profiling : Combine transcriptomics and proteomics to identify off-target pathways, as seen in studies of triazolothiadiazine derivatives .

Safety and Handling

Q. What safety protocols are critical for handling this compound given its structural similarity to hazardous analogues?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.